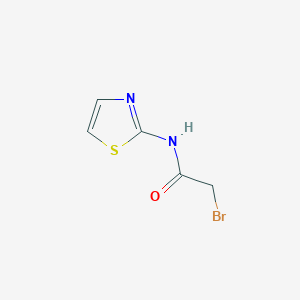

2-Bromo-N-(1,3-thiazol-2-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

"2-Bromo-N-(1,3-thiazol-2-yl)acetamide" is a chemical compound that serves as an electrophile in the synthesis of various bi-heterocyclic compounds. These compounds are explored for their potential as therapeutic agents due to their enzyme inhibition capabilities and cytotoxic behavior, demonstrating the compound's relevance in medicinal chemistry and pharmacology (Abbasi et al., 2018).

Synthesis Analysis

The synthesis involves the reaction of 5-methyl-1,3-thiazol-2-amine with bromoacetyl bromide in an aqueous medium to produce "2-bromo-N-(5-methyl-1,3-thiazol-2-yl)acetamide," which is then coupled with various 1,3,4-oxadiazoles to obtain targeted bi-heterocyclic compounds. The process highlights the compound's utility in constructing complex molecular architectures, crucial for developing new therapeutic agents (Abbasi et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as IR, EI-MS, 1H NMR, and 13C NMR, providing insights into the compound's framework and the nature of its interactions with other molecules. These analyses are vital for understanding the compound's reactivity and potential binding mechanisms with biological targets (Boechat et al., 2011).

Chemical Reactions and Properties

"this compound" participates in numerous chemical reactions to form bi-heterocyclic compounds with significant therapeutic potential. Its reactivity with different electrophiles and nucleophiles under various conditions showcases its versatility in synthetic chemistry. The compound's role in forming bi-heterocycles with enzyme inhibition activity against targets like acetylcholinesterase and α-glucosidase underscores its chemical and biological significance (Ramzan et al., 2018).

Physical Properties Analysis

While specific studies on the physical properties of "this compound" itself were not directly found, research on related compounds provides insights into properties such as crystallinity, solubility, and thermal stability. These aspects are crucial for understanding the compound's behavior under different experimental conditions and its suitability for various applications (Saravanan et al., 2016).

Chemical Properties Analysis

The chemical properties of "this compound" and its derivatives, including reactivity, electrophilic nature, and potential interactions with biological molecules, are fundamental to their application in drug design and synthesis. Studies highlight its role in synthesizing compounds with varied biological activities, emphasizing its chemical versatility and potential as a building block for pharmacologically active molecules (Fahim & Ismael, 2019).

科学的研究の応用

Synthesis of Therapeutic Agents :

- (Abbasi et al., 2018) utilized 2-bromo-N-(5-methyl-1,3-thiazol-2-yl)acetamide in synthesizing biheterocycles as potential therapeutic agents. This synthesis involved enzyme inhibition studies against enzymes like acetylcholinesterase and α-glucosidase, indicating its potential utility in therapeutic applications.

- In another study, (Ramzan et al., 2018), 2-bromo-N-(4-methyl-1,3-thiazol-2-yl)acetamide was synthesized and evaluated for its enzyme inhibitory potential against enzymes such as acetylcholinesterase and α-glucosidase, suggesting its possible use in treating diseases like Alzheimer's and diabetes.

Antimicrobial Activity :

- The study by (Fahim & Ismael, 2019) explored the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives towards various nucleophiles, resulting in compounds with good antimicrobial activity.

- Another research, (Fuloria et al., 2014), involved synthesizing compounds from 2-bromo-N-(1,3-thiazol-2-yl)acetamide derivatives, which displayed antibacterial and antifungal activities.

Enzymatic and Biological Studies :

- (Abbasi et al., 2020) synthesized a series of compounds from this compound, which were tested for their anti-diabetic potential via α-glucosidase enzyme inhibition.

- The research by (Kumar & MisraNeeraj, 2014) performed a theoretical study on dichloro-substituted (1,3-thiazol-2-yl)acetamides, evaluating their potential coordination ability and biological activities.

作用機序

Target of Action

Thiazole derivatives, which include this compound, have been known to interact with various biological targets such as dna and topoisomerase ii .

Mode of Action

Thiazole derivatives have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .

Biochemical Pathways

It is known that thiazole derivatives can activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Result of Action

Thiazole derivatives have been reported to cause dna double-strand breaks, a g2 stop, and ultimately, cell death .

将来の方向性

The future directions for the study of 2-Bromo-N-(1,3-thiazol-2-yl)acetamide and related compounds could involve further exploration of their synthesis, biological activities, and potential applications in medicine. Given the wide range of biological activities exhibited by thiazole derivatives, these compounds are of significant interest in the field of medicinal chemistry .

特性

IUPAC Name |

2-bromo-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2OS/c6-3-4(9)8-5-7-1-2-10-5/h1-2H,3H2,(H,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AACUYXPCLUSFMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)NC(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40307944 |

Source

|

| Record name | 2-Bromo-N-(1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73326-20-2 |

Source

|

| Record name | 73326-20-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=197048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-N-(1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[4.1.0]heptan-2-one](/img/structure/B1267762.png)

![6-Bromo-1,4-dioxaspiro[4.6]undecane](/img/structure/B1267768.png)

![2-[(2-Hydroxyethyl)sulfanyl]benzoic acid](/img/structure/B1267774.png)